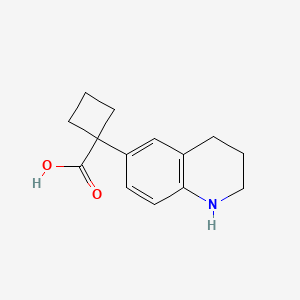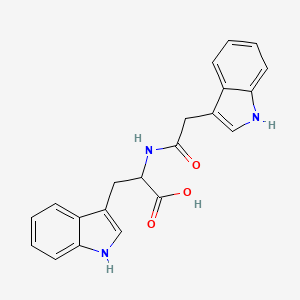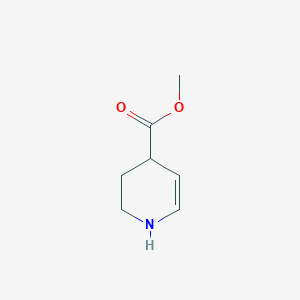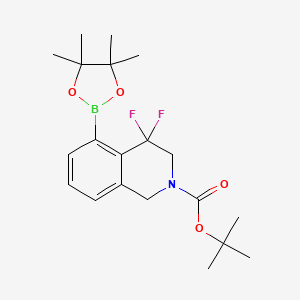
Ethyl 2-(2-acetylphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2-acetylphenyl)acetate is an organic compound belonging to the class of esters It is characterized by the presence of an ethyl ester group attached to a phenyl ring, which is further substituted with an acetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of ethyl 2-(2-acetylphenyl)acetate can be achieved through the acyl-alkylation of arynes. One common method involves the reaction of methyl acetoacetate with 2-(trimethylsilyl)phenyl trifluoromethanesulfonate in the presence of cesium fluoride as a base. The reaction is typically carried out in an anhydrous acetonitrile solvent at elevated temperatures (around 80°C) under a nitrogen atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of ester synthesis, such as Fischer esterification, can be applied. This involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst to form the ester.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(2-acetylphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or acetyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium ethoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-(2-carboxyphenyl)acetic acid.
Reduction: Formation of ethyl 2-(2-hydroxyphenyl)acetate.
Substitution: Formation of various substituted phenyl acetates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(2-acetylphenyl)acetate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed ester hydrolysis.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Mechanism of Action
The mechanism of action of ethyl 2-(2-acetylphenyl)acetate involves its interaction with various molecular targets. In biological systems, esterases can hydrolyze the ester bond, releasing the corresponding acid and alcohol. The acetyl group can undergo metabolic transformations, influencing the compound’s overall activity. The specific pathways and targets depend on the context of its application, such as its role as a prodrug in pharmaceuticals.
Comparison with Similar Compounds
Methyl 2-(2-acetylphenyl)acetate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-(2-hydroxyphenyl)acetate: Similar structure but with a hydroxy group instead of an acetyl group.
Uniqueness: this compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its acetyl group provides additional reactivity compared to similar esters, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C12H14O3 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
ethyl 2-(2-acetylphenyl)acetate |
InChI |
InChI=1S/C12H14O3/c1-3-15-12(14)8-10-6-4-5-7-11(10)9(2)13/h4-7H,3,8H2,1-2H3 |
InChI Key |
UDOPMYKHPSQRMV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC=CC=C1C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(3aR,8aR)-N,N-Dicyclohexyl-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine](/img/structure/B12976631.png)
![Methyl 2-(4-(2-(4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetyl)phenyl)-2-methylpropanoate](/img/structure/B12976633.png)



![Pyrido[4,3-b][1,4]benzoxazine-10-carbaldehyde](/img/structure/B12976658.png)


![6-Chloro-2-((2-chloro-4-fluorophenoxy)methyl)-3-methylpyrimidin-4[3H]-one](/img/structure/B12976669.png)
![8-Bromo-2-chloro-7-methoxypyrido[3,4-b]pyrazine](/img/structure/B12976683.png)

